Product packaging for 4-Fluoro-N-Cbz-DL-phenylalanine(Cat. No.:)

4-Fluoro-N-Cbz-DL-phenylalanine

Cat. No.: B1283227
M. Wt: 317.31 g/mol
InChI Key: YJSNXFAVHKHBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-Cbz-DL-phenylalanine (CAS 404-32-0) is a protected, fluorinated amino acid derivative of significant value in medicinal chemistry and biochemical research. This compound, with the molecular formula C17H16FNO4 and a molecular weight of 317.31 g/mol, serves as a crucial building block for the synthesis of novel peptides and proteins . The incorporation of fluorinated phenylalanines into peptides is a established strategy to modulate the properties of bioactive compounds, influencing their lipophilicity, metabolic stability, and binding affinity . The carbobenzyloxy (Cbz) protecting group on the amine function enhances the compound's utility in step-wise solid-phase and solution-phase peptide synthesis, allowing for selective deprotection while the fluorinated aromatic side chain remains unaltered. Researchers utilize this building block to develop potential enzyme inhibitors, therapeutic agents, and to study protein-protein interactions . The presence of the fluorine atom on the phenyl ring can dramatically alter the electronic properties and conformation of the resulting peptide, making this compound particularly valuable for structure-activity relationship (SAR) studies and for improving the pharmacokinetic profile of peptide-based pharmaceuticals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16FNO4 B1283227 4-Fluoro-N-Cbz-DL-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)

InChI Key

YJSNXFAVHKHBPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O

sequence

X

Origin of Product

United States

Applications of 4 Fluoro N Cbz Dl Phenylalanine and Its Derivatives in Peptide and Protein Research

Integration into Peptide and Protein Sequences

The introduction of 4-fluorophenylalanine into peptide and protein sequences can be achieved through both chemical synthesis and biosynthetic methods. These approaches offer researchers the flexibility to incorporate this non-canonical amino acid at specific sites or globally throughout a protein.

Chemical Synthesis of Fluorinated Peptides (e.g., Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that enables the stepwise assembly of amino acids into a desired peptide sequence. The N-Cbz protected form of 4-fluoro-DL-phenylalanine is a key building block in this process. The Cbz (carboxybenzyl) group serves as a temporary protecting group for the amino terminus, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.

The general workflow of incorporating 4-fluoro-N-Cbz-DL-phenylalanine via SPPS involves the following steps:

Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the growing peptide chain, which is anchored to a solid resin support, is removed.

Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., DCC, HBTU). This activated amino acid is then reacted with the deprotected N-terminus of the peptide chain, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain attached to the resin.

Final Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, yielding the final fluorinated peptide.

This method provides precise control over the placement of 4-fluorophenylalanine within the peptide sequence, allowing for the systematic study of its effects on structure and function.

Biosynthetic Incorporation of Fluorinated Amino Acids into Proteins

The biosynthetic incorporation of 4-fluorophenylalanine into proteins in living cells offers a powerful method for producing large quantities of fluorinated proteins. This is typically achieved by "hijacking" the cell's natural protein synthesis machinery. In many organisms, the aminoacyl-tRNA synthetase for phenylalanine (PheRS) exhibits a degree of promiscuity and can recognize and activate 4-fluorophenylalanine, attaching it to the corresponding tRNA (tRNAPhe).

This process can be facilitated in several ways:

Auxotrophic Strains: Using bacterial strains that are auxotrophic for phenylalanine (i.e., they cannot synthesize it themselves) allows for the controlled feeding of 4-fluorophenylalanine in the growth medium. This leads to the widespread substitution of phenylalanine with its fluorinated analog in the proteins produced by these cells.

Engineered Synthetases: For more specific incorporation, engineered aminoacyl-tRNA synthetase/tRNA pairs can be introduced into the host organism. These engineered systems are designed to be orthogonal to the host's own machinery, meaning the engineered synthetase specifically recognizes the unnatural amino acid (like 4-fluorophenylalanine) and its cognate tRNA, which in turn recognizes a unique codon (e.g., an amber stop codon, TAG) introduced at a specific site in the gene of interest. This allows for the site-specific incorporation of the fluorinated amino acid.

Modulation of Peptide and Protein Properties

The substitution of phenylalanine with 4-fluorophenylalanine can have profound effects on the physicochemical properties of peptides and proteins, influencing their conformation, solubility, and stability.

Influence on Conformational Landscape and Folding

The introduction of a fluorine atom into the phenyl ring of phenylalanine can alter the local and global conformation of a peptide or protein. The strong electron-withdrawing nature of fluorine can influence the electronic environment of the aromatic ring, potentially affecting aromatic-aromatic and cation-π interactions that are crucial for maintaining protein structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is a highly sensitive technique for probing the conformational changes induced by fluorination. The chemical shift of the 19F nucleus is extremely sensitive to its local environment, providing a powerful tool to monitor protein folding and conformational dynamics. Studies have shown that the incorporation of 4-fluorophenylalanine can provide a non-biased reporter of the cis-trans conformational status of peptidyl-prolyl bonds, even when the fluorinated residue is several positions away from the proline residue nih.gov.

While specific quantitative data on the changes in dihedral angles upon substitution of phenylalanine with 4-fluorophenylalanine in a broad range of peptides is not extensively tabulated, NMR studies provide detailed insights into the conformational ensembles of specific fluorinated peptides nih.gov.

Table 1: Research Findings on the Conformational Effects of 4-Fluorophenylalanine

Research Finding Method Reference
4-Fluorophenylalanine can serve as a distal reporter for peptidyl-prolyl cis-trans conformational status in peptides via 19F NMR. 19F NMR Spectroscopy nih.gov
Incorporation of 4-fluorophenylalanine allows for the monitoring of protein folding and conformational status at various locations simultaneously. 19F NMR Spectroscopy nih.gov

Alteration of Hydrophobicity and Solubility Profiles

The substitution of a hydrogen atom with a fluorine atom generally increases the hydrophobicity of the amino acid side chain. This is due to the nonpolar nature of the C-F bond and the larger van der Waals radius of fluorine compared to hydrogen. The increased hydrophobicity of 4-fluorophenylalanine compared to phenylalanine can influence protein folding, stability, and interactions with other molecules.

The hydrophobicity of amino acids can be quantified using a hydrophobicity index. While a direct comparative index for 4-fluorophenylalanine is not consistently reported across all scales, its increased hydrophobicity is a well-established principle. For reference, the hydrophobicity index of phenylalanine is provided in the table below. The incorporation of 4-fluorophenylalanine would be expected to shift this value to be more hydrophobic.

Table 2: Hydrophobicity Index of Phenylalanine

Amino Acid Hydrophobicity Index (pH 7)

This table is based on a normalized scale where Phenylalanine is assigned a value of 100 at pH 7 alfa-chemistry.com.

The increased hydrophobicity can lead to changes in the solubility of peptides and proteins. In some cases, this may lead to decreased solubility in aqueous solutions, while in others, it can enhance partitioning into hydrophobic environments such as cell membranes.

Impact on Enzymatic Stability and Resistance to Degradation

The introduction of 4-fluorophenylalanine can significantly impact the susceptibility of peptides and proteins to enzymatic degradation. Proteases, the enzymes responsible for cleaving peptide bonds, often have specific recognition sequences and are sensitive to the conformation and electronic properties of the substrate's amino acid side chains.

The presence of a fluorine atom on the phenyl ring can alter the binding affinity of a peptide for the active site of a protease. The increased steric bulk and altered electronic nature of the 4-fluorophenylalanine side chain can hinder the enzyme's ability to properly bind and cleave the peptide bond. This can result in increased resistance to proteolysis and a longer biological half-life for peptide-based drugs.

For example, studies on the cleavage of peptides containing a 4-fluorophenylalanine-Proline bond by the enzyme pepsin have provided quantitative data on the rate of hydrolysis.

Table 3: Enzymatic Cleavage Rate of a Peptide Containing 4-Fluorophenylalanine

Peptide Substrate Enzyme Rate Constant (kcat/KM)

This data is for the hydrolysis of the trans conformation of the peptide nih.gov.

This increased enzymatic stability is a highly desirable property in the development of therapeutic peptides, as it can lead to improved pharmacokinetic profiles.

Probing Biomolecular Interactions and Mechanisms

Investigation of Protein-Protein Interactions

The substitution of natural amino acids with fluorinated analogs like 4-fluorophenylalanine has become a key strategy for investigating the energetics and specificity of protein-protein interactions (PPIs). nih.gov These interactions are fundamental to nearly all cellular processes, and understanding their mechanisms is crucial for deciphering cellular function and designing therapeutic interventions.

Research has shown that alpha-helical coiled coils are critical in mediating specific protein-protein interactions. nih.gov By engineering proteins with phenylalanine residues at key hydrophobic positions, researchers can study the association of protein helices. nih.gov The substitution of these phenylalanine residues with fluorinated analogs provides a means to systematically vary the hydrophobicity and electronic nature of the protein core, offering insights into the forces that govern the formation and stability of these higher-order structures. The ability to fine-tune these interactions is essential for understanding the assembly of complex protein machinery.

Ligand-Receptor Binding Studies, including Cation-π Interactions

The study of ligand-receptor binding is another area where 4-fluorophenylalanine derivatives have proven invaluable. These interactions are central to signal transduction and are the target of a vast number of pharmaceuticals. The introduction of fluorine into a peptide ligand allows for a detailed examination of the binding interface and the specific interactions that contribute to recognition and affinity.

One particularly important non-covalent interaction in biological systems is the cation-π interaction, which occurs between a cation (typically from a lysine or arginine residue) and the electron-rich face of an aromatic ring. nih.gov The progressive fluorination of an aromatic ring systematically reduces the negative electrostatic potential of the π-face, thereby weakening any potential cation-π interaction. This "fluorination strategy" provides a powerful method for experimentally identifying and quantifying the contribution of cation-π interactions to ligand-receptor binding. rsc.org

Studies on the yeast G protein-coupled receptor (GPCR), Ste2p, and its peptide ligand, α-factor, have utilized this approach. nih.gov By systematically substituting a tyrosine residue in α-factor with fluorinated phenylalanine analogs, researchers have demonstrated a direct correlation between the calculated cation-π binding energy and the measured binding affinity (Kd). nih.gov As the degree of fluorination on the phenylalanine ring increased, the cation-π binding energy decreased, leading to a corresponding increase in the dissociation constant (weaker binding). nih.gov This provides strong evidence for a functionally important cation-π interaction between the peptide ligand and the receptor. nih.gov

Fluorinated Phenylalanine AnalogCalculated Cation-π Binding Energy (kcal/mol)Dissociation Constant (Kd) (nM)
4-fluorophenylalanine22.026.2 ± 5.9
3-fluorophenylalanine22.031.4 ± 7.3
3,4-difluorophenylalanine17.438.1 ± 4.7
pentafluorophenylalanine3.9177.3 ± 59.9
Table 1: Effect of Phenylalanine Fluorination on Ligand-Receptor Binding Affinity. This table is based on data from studies of α-factor analogs binding to the Ste2p receptor.

Enzyme-Substrate Complex Analysis and Kinetic Studies

The analysis of enzyme-substrate interactions and the kinetics of enzymatic reactions are fundamental to understanding biological catalysis and for the development of enzyme inhibitors. The incorporation of this compound and its derivatives into substrates or inhibitors allows for detailed investigations into the active site of enzymes.

The fluorine atom can serve as a sensitive probe for monitoring conformational changes and binding events. For example, 19F NMR spectroscopy can be used to study the local environment of the fluorinated residue within the enzyme-substrate complex, providing insights into the dynamics of the active site. nih.gov

In a study on E. coli transketolase (TK), a thiamine diphosphate-dependent (ThDP) enzyme, 4-fluorophenylalanine (4-F-Phe) was incorporated at a solvent-exposed site. nih.gov While this specific substitution was distant from the active site, it surprisingly influenced the enzyme's stability and, to some extent, its activity. nih.gov Kinetic analysis of the 4-F-Phe variant revealed changes in the enzyme's catalytic parameters, highlighting the subtle, long-range effects that surface modifications can have on enzyme function. nih.gov

Enzyme VariantKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
Wild-Type TK1.8 (± 0.2)0.082 (± 0.003)46 (± 6)
TK-4-F-Phe1.8 (± 0.2)0.051 (± 0.002)28 (± 4)
Table 2: Enzyme Kinetic Parameters for Wild-Type and 4-F-Phe Transketolase (TK). This table is based on data from kinetic studies of TK variants. nih.gov

Development of Bioactive Molecules and Materials

The unique properties of this compound and its derivatives make them valuable building blocks in the design and synthesis of novel bioactive molecules and materials. The introduction of fluorine can significantly impact the biological activity, stability, and pharmacokinetic properties of peptides and other small molecules.

Design of Enzyme Inhibitors (e.g., Proteasome Inhibitors)

Fluorinated amino acids have played an important role as enzyme inhibitors. nih.gov The strategic incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors can have a profound effect on their potency and selectivity. nih.gov

The proteasome is a multi-subunit enzyme complex responsible for the degradation of most cytosolic and nuclear proteins in eukaryotic cells. nih.gov It has three distinct catalytic activities associated with the β1, β2, and β5 subunits. nih.gov The development of subunit-specific proteasome inhibitors is crucial for both dissecting the roles of the individual subunits and for developing new anti-cancer agents. nih.gov

Research has shown that incorporating fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors can significantly enhance their specificity. nih.gov For example, the substitution of a non-fluorinated phenylalanine with a fluorinated version in certain peptide epoxyketone inhibitors can lead to highly selective inhibition of the β5 (chymotrypsin-like) subunit of the proteasome. nih.gov This enhanced selectivity is attributed to the altered electronic and hydrophobic properties of the fluorinated residue, which can lead to more favorable interactions within the active site of the target subunit.

Role in Peptide-Based Therapeutics and Vaccines

The incorporation of fluorinated aromatic amino acids into proteins can increase their catabolic stability, which is a desirable property for therapeutic proteins and peptide-based vaccines. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an extended in vivo half-life and improved therapeutic efficacy.

In the context of drug design, 4-fluoro-L-phenylalanine is utilized in the synthesis of peptide-based drugs where the fluorine atom can influence the biological activity and stability of the resulting compounds. chemimpex.com Its incorporation can lead to improved binding affinities for the target receptor and altered pharmacokinetic properties. chemimpex.com

Furthermore, fluorinated phenylalanine derivatives are being explored in the development of peptide-based vaccines. nih.gov The increased stability of peptides containing these modified amino acids can enhance their presentation to the immune system, potentially leading to a more robust and sustained immune response. The ability to modulate the properties of peptides in this way is a significant advantage in the design of next-generation therapeutics and vaccines. nih.gov

Contribution to Biomaterial Design and Self-Assembly Processes

The incorporation of non-canonical amino acids into peptide-based biomaterials offers a powerful strategy for tuning their physicochemical properties and creating novel functionalities. This compound, a derivative of the aromatic amino acid phenylalanine, has emerged as a significant building block in the design of advanced biomaterials. Its unique structure, featuring a fluorine atom on the phenyl ring and a carboxybenzyl (Cbz) protecting group at the N-terminus, provides a synergistic combination of interactions that drive predictable and robust self-assembly processes. These processes lead to the formation of highly ordered supramolecular structures, such as nanofibers, hydrogels, and nanotubes, with enhanced stability and tailored functions.

The primary contribution of this compound to biomaterial design lies in its ability to modulate the delicate balance of non-covalent forces that govern molecular self-organization. The key drivers include:

Enhanced Hydrophobicity : The substitution of a hydrogen atom with a fluorine atom significantly increases the hydrophobicity of the phenylalanine side chain. This intensified hydrophobic effect is a major driving force for protein folding and peptide self-assembly in aqueous environments, promoting the sequestration of the fluorinated aromatic groups away from water. nih.govnih.govpnas.org This often leads to more stable and resilient biomaterial structures.

Aromatic and π-π Stacking Interactions : Both the fluorinated phenyl ring and the benzyl (B1604629) group of the Cbz moiety are aromatic. These groups readily participate in π-π stacking interactions, which are critical for the directional and hierarchical assembly of peptide building blocks. nih.govrsc.org The presence of two aromatic groups in a single molecule enhances the propensity for these stabilizing interactions.

Modulation of Electronic Properties : The highly electronegative fluorine atom alters the electronic distribution of the phenyl ring, influencing its ability to engage in specific aromatic interactions, such as T-shaped stacking. nih.gov This allows for fine-tuning of the assembly kinetics and the morphology of the final nanostructures.

Increased Stability : Biomaterials constructed from peptides containing fluorinated amino acids frequently exhibit superior stability against thermal and chemical denaturation as well as enzymatic degradation. nih.govmdpi.com This enhanced resilience is crucial for applications where the material must withstand harsh physiological or environmental conditions.

The self-assembly process typically begins with the spontaneous organization of individual this compound-containing molecules into primary nanostructures, such as tapes or fibrils. These initial assemblies are stabilized by a combination of hydrogen bonding between the peptide backbones and the aforementioned hydrophobic and aromatic interactions. These primary structures can then hierarchically assemble into more complex, higher-order architectures, including the cross-linked networks that form self-supporting hydrogels.

The specific morphology and properties of the resulting biomaterial can be controlled by modifying the molecular design and the assembly conditions. For instance, research on analogous diphenylalanine motifs has shown that small chemical modifications can direct the assembly toward nanotubes, nanovesicles, or planar sheets. nih.govacs.org The introduction of fluorine via this compound provides an additional layer of control for designing these architectures.

FeatureInfluence on Self-Assembly and Biomaterial PropertiesSupporting Findings
4-Fluoro-phenyl Group Increases side-chain hydrophobicity, enhancing the driving force for assembly in aqueous media. nih.govpnas.orgFluorination is a general strategy to enhance protein and peptide stability against heat and chemical denaturants. nih.govacs.org
N-Carboxybenzyl (Cbz) Group Provides an additional aromatic moiety for π-π stacking, strengthening intermolecular interactions. vectorlabs.comAromatic-rich dipeptides self-assemble into distinct supramolecular architectures with extensive H-bonding and dense aromatic networks. acs.org
Combined Aromatic Systems Promotes ordered, hierarchical assembly into well-defined nanostructures like fibrils and nanotubes.Diphenylalanine (FF) is a well-known motif for self-assembly into highly ordered nanotubes and other nanostructures. nih.govmdpi.com
Enhanced Stability Resulting biomaterials show increased resistance to proteolytic degradation and denaturation. mdpi.comFluorinated peptides have been shown to form nanotubes that are stable to proteases and heating up to 120 °C. mdpi.com

Detailed research into peptide self-assembly has elucidated the critical role of the building blocks' molecular structure. Studies on various phenylalanine derivatives confirm that hydrophobicity is a key factor for aggregation in polar solvents. mdpi.com The introduction of a Cbz group, a common protecting group in peptide synthesis, adds to the molecule's aromaticity and stability. vectorlabs.com This is complemented by the fluorine atom, which not only increases hydrophobicity but also allows the molecule to be used as a non-perturbing NMR probe to study local protein environments. nih.gov The combination of these features in this compound makes it a highly effective component for designing biomaterials with predictable structures and enhanced durability.

Compound/MotifKey Structural Feature(s)Resulting Self-Assembled Structure(s)Key Research Finding
Diphenylalanine (FF) Two Phenylalanine residuesNanotubes, nanovesicles, hydrogels nih.govacs.orgA minimalist building block that drives self-assembly through aromatic stacking and hydrogen bonding. nih.govmdpi.com
Fluorinated Dipeptides Phenylalanine with fluorine substitutionHighly stable nanotubes mdpi.comFluorination enhances thermal and proteolytic stability of the resulting nanostructures. mdpi.com
N-Terminus Protected Peptides (e.g., Boc, Cbz) Hydrophobic/aromatic N-terminal capNanospheres, nanohelices nih.govacs.orgThe nature of the protecting group influences the morphology of the final self-assembled structures. nih.govacs.org
This compound Fluorinated phenyl ring and aromatic Cbz groupFibrils, hydrogels, ordered aggregatesCombines enhanced hydrophobicity and multiple aromatic groups to robustly drive self-assembly into stable biomaterials.

Mechanistic and Biophysical Investigations of Fluorinated Phenylalanine Derivatives

Analysis of Conformational Constraints and Dynamics Induced by Fluorination

Fluorination of the phenylalanine side chain can impose conformational constraints and alter the dynamics of the molecule. While the steric bulk of fluorine is minimal, its electronic effects can influence the rotational barriers of the side chain and the backbone dihedral angles. Studies on fluorinated amino acids have shown that they can impact the secondary structure of peptides, including α-helices and β-sheets. nih.gov

The introduction of fluorine can lead to more defined conformational preferences. For instance, in fluorinated prolines, the strong inductive effect of the fluorine atom can enforce a particular pucker on the pyrrolidine ring and bias the conformation of the preceding peptide bond. nih.govresearchgate.net While 4-Fluoro-N-Cbz-DL-phenylalanine does not have a cyclic side chain, the electronic influence of the fluorine atom on the phenyl ring can still affect the torsional angles (χ1 and χ2) of the side chain, potentially favoring certain rotameric states. This can have a cascading effect on the local peptide backbone conformation.

Studies on Intermolecular Interactions Involving Fluorine (e.g., NH+...F Hydrogen Bonds, Halogen Bonds)

Covalently bound fluorine is generally considered a weak hydrogen bond acceptor. However, under certain circumstances, it can participate in non-covalent interactions that are crucial for molecular recognition and self-assembly.

NH+...F Hydrogen Bonds: The existence of hydrogen bonds involving organic fluorine has been a topic of debate, but recent studies have provided evidence for their formation, particularly in charged interactions. nih.govfu-berlin.de Cryogenic gas-phase infrared spectroscopy and density functional theory have been used to analyze conformationally unrestrained fluorinated phenylalanine compounds as protonated species. nih.govfu-berlin.de These studies suggest the possibility of proximal NH+...F hydrogen bonds. nih.govfu-berlin.de The strength of such an interaction would be influenced by the protonation state of the amine group and the local environment. In the context of a peptide containing 4-fluorophenylalanine, an intramolecular or intermolecular NH+...F hydrogen bond could form, influencing the peptide's structure and stability.

Halogen Bonds: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The ability of a halogen to form such a bond is related to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. While this is more pronounced for heavier halogens like iodine and bromine, fluorine can also participate in halogen-like interactions, especially when bonded to an electron-withdrawing group. However, some studies suggest that interactions involving fluorine are fundamentally different from traditional halogen bonds and may be better described as "fluorine bonds". researchgate.net The electron-withdrawing nature of the phenyl ring in 4-fluorophenylalanine could potentially polarize the C-F bond sufficiently to allow for weak halogen bonding interactions with electron-rich atoms like oxygen or nitrogen in other molecules.

Interaction TypeDescriptionPotential Role in this compound Containing Peptides
NH+...F Hydrogen BondAn electrostatic interaction between a protonated amine group and the fluorine atom.Can influence peptide conformation and stability, particularly in acidic environments.
Halogen BondAn interaction between the electrophilic region of the fluorine atom (σ-hole) and a Lewis base.May contribute to intermolecular packing in crystals and protein-ligand interactions.
Dipolar InteractionsThe polar C-F bond can participate in adventitious dipolar interactions. nih.govCan enhance binding affinity within hydrophobic pockets of proteins. nih.gov

Investigations into Amyloid Fibril Formation Kinetics and Morphology

Amyloid fibrils are highly ordered protein aggregates associated with a range of human diseases. nih.gov The formation of these fibrils is a complex process that involves protein misfolding and self-assembly into β-sheet-rich structures. nih.govnih.govnih.gov The kinetics of fibril formation typically exhibit a lag phase (nucleation) followed by a rapid growth phase (elongation). nih.govnih.govresearchgate.netmdpi.com

The incorporation of fluorinated amino acids into amyloid-forming peptides can significantly impact the kinetics and morphology of fibril formation. The effect of 4-fluorophenylalanine on amyloidogenesis is multifaceted, arising from the interplay of altered hydrophobicity, secondary structure propensity, and intermolecular interactions.

Kinetics: The rate of amyloid formation can be either accelerated or decelerated by fluorination. The increased hydrophobicity of a fluorinated side chain can sometimes promote aggregation. However, the electronic changes, such as the reduced π-electron density of the phenyl ring, can weaken aromatic stacking interactions that are often crucial for fibril stability. nih.govnih.gov This can lead to a decrease in the rate of fibril formation. The specific effect will depend on the position of the fluorinated residue within the peptide sequence and its role in the aggregation process.

Morphology: The morphology of amyloid fibrils, including their width, helicity, and packing, can also be altered by the presence of fluorinated amino acids. nih.govnih.gov The subtle changes in side-chain packing and intermolecular interactions introduced by the fluorine atom can lead to different polymorphic forms of the fibrils. Electron microscopy and atomic force microscopy are powerful techniques to visualize these morphological changes. nih.govnih.gov

Solvent Accessibility Studies in Polypeptides utilizing Fluorine Labels

The fluorine-19 (19F) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift range, which is highly sensitive to the local chemical environment. nih.gov These properties make 19F NMR a powerful tool for studying the structure, dynamics, and interactions of biomolecules.

Incorporating this compound into a polypeptide chain provides a site-specific 19F NMR probe to investigate its local environment and solvent accessibility. The chemical shift of the 19F nucleus is sensitive to whether the fluorinated side chain is buried within the hydrophobic core of the protein or exposed to the solvent.

Solvent accessibility can be quantitatively assessed by measuring the solvent isotope shift (SIS) or by using paramagnetic relaxation enhancement (PRE). In SIS experiments, the 19F NMR spectrum is recorded in H₂O and D₂O. A larger change in the chemical shift upon switching to D₂O indicates greater solvent exposure of the fluorine label. nih.gov In PRE studies, a soluble paramagnetic agent is added to the sample. Residues on the protein surface experience a significant broadening of their NMR signals, while the signals from buried residues are largely unaffected. By monitoring the changes in the 19F NMR signal, the degree of solvent exposure of the 4-fluorophenylalanine residue can be determined. nih.gov

Advanced Characterization and Computational Approaches in 4 Fluoro N Cbz Dl Phenylalanine Research

Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of 4-Fluoro-N-Cbz-DL-phenylalanine, with specialized techniques offering unique views of its molecular features.

The fluorine-19 nucleus (¹⁹F) possesses exceptional properties for Nuclear Magnetic Resonance (NMR) spectroscopy, making it a highly effective probe for molecular studies. researchgate.net With 100% natural abundance, a high gyromagnetic ratio, and a chemical shift range far broader than that of protons (¹H), ¹⁹F NMR offers high sensitivity and resolution. researchgate.net The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an ideal reporter for subtle changes in molecular structure and conformation. researchgate.netnih.gov

In the context of this compound, the fluorine atom on the phenyl ring acts as a spectroscopic spy. rsc.org When this amino acid analog is incorporated into peptides or interacts with other molecules, any alteration in its surroundings—such as changes in solvent, binding to a receptor, or conformational shifts in a peptide backbone—will induce a change in the ¹⁹F chemical shift. nih.gov This allows researchers to monitor dynamic processes and map interaction surfaces. For instance, studies on proteins labeled with 4-fluorophenylalanine have successfully used ¹⁹F NMR to detect ligand-induced conformational changes and to probe the dynamics of the protein structure in solution. nih.gov The technique is powerful for studying reaction mechanisms and kinetics where fluorinated molecules serve as convenient reporters. rsc.org

Table 1: Advantages of ¹⁹F NMR Spectroscopy in Molecular Analysis

Feature Description Relevance to this compound
High Sensitivity The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H. researchgate.net Allows for detection even at low concentrations, facilitating studies of binding events and kinetics.
Wide Chemical Shift Range The chemical shifts of ¹⁹F are spread over a very broad range. researchgate.net Minimizes signal overlap and provides high resolution, making it easier to distinguish between different molecular environments.
100% Natural Abundance The ¹⁹F isotope is the only naturally occurring isotope of fluorine. researchgate.net No isotopic enrichment is required, simplifying sample preparation.
Low Biological Background Fluorine is virtually absent in biological systems. researchgate.net Provides a clean spectral window with no interfering signals from the biological matrix in protein or peptide studies.

| Environmental Sensitivity | The ¹⁹F chemical shift is highly sensitive to its immediate chemical environment. researchgate.netnih.gov | Enables its use as a precise probe for conformational changes, binding interactions, and protein folding/unfolding dynamics. |

Cryogenic infrared (IR) spectroscopy is a high-resolution technique used to study the vibrational modes of molecules under ultracold conditions, typically in the gas phase. mpg.de By cooling molecules to temperatures near absolute zero, often using helium nanodroplets, thermal broadening of spectral lines is eliminated. mpg.denih.gov This results in sharply resolved IR spectra that provide detailed fingerprints of a molecule's structure and, crucially, its specific conformers. mpg.de

This technique is particularly valuable for characterizing weak non-covalent interactions, such as hydrogen bonds involving organic fluorine, which have historically been difficult to detect definitively. mpg.dersc.org For fluorinated phenylalanine analogs, cryogenic IR spectroscopy, often paired with computational analysis, can identify specific intramolecular hydrogen bonds that stabilize different conformers. rsc.org In this compound, key interactions would include the hydrogen bond between the amide N-H group and the carbonyl oxygen of the Cbz protecting group, or potentially weaker interactions involving the fluorine atom and the amino acid backbone. The high resolution of cryogenic IR spectra allows for the unambiguous assignment of vibrational bands to specific low-energy conformers, which is often not possible with room-temperature techniques like IRMPD (Infrared Multiple Photon Dissociation) spectroscopy that produce broad, less-defined features. mpg.de

Chromatographic Techniques for Analysis and Purification

Chromatography is indispensable for verifying the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be used to separate the target compound from any starting materials, by-products, or degradation products, thus confirming its chemical purity.

A more significant challenge is the analysis of its stereoisomers. Since the compound is synthesized as a DL-racemic mixture, it contains equal amounts of the D- and L-enantiomers. Separating and quantifying these enantiomers is critical, especially for applications in peptide synthesis or biological studies where stereochemistry is paramount. This is achieved using chiral HPLC. In this technique, the stationary phase is modified with a chiral selector that interacts differently with the D and L enantiomers, leading to different retention times and thus their separation. The ability to resolve the enantiomers of 4-fluorophenylalanine is essential for ensuring the stereochemical integrity of subsequent products.

Table 2: Illustrative HPLC Method for Chiral Analysis

Parameter Description
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (CSP), e.g., a polysaccharide-based column (Cellulose or Amylose derivatives)
Mobile Phase A mixture of a nonpolar organic solvent (e.g., Hexane) and a polar organic solvent (e.g., Isopropanol), often with an acidic or basic additive.
Detection UV detector, typically set to a wavelength where the phenyl ring absorbs (e.g., ~254 nm).
Purpose To separate and quantify the D- and L-enantiomers of 4-Fluoro-N-Cbz-phenylalanine.

| Outcome | Two distinct peaks in the chromatogram, one for the D-isomer and one for the L-isomer, allowing for the determination of enantiomeric excess (ee). |

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework for understanding the experimental results obtained from spectroscopic and chromatographic analyses, offering atomic-level detail that is otherwise inaccessible.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov It has become an essential tool in chemical research due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations can predict a wide range of properties, including optimized molecular geometries, the relative energies of different conformers, and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.govarxiv.org

DFT is particularly powerful when used in conjunction with spectroscopy. rsc.orgnih.gov For example, by calculating the vibrational frequencies of the lowest-energy conformers of this compound, researchers can generate theoretical IR spectra. researchgate.net Comparing these calculated spectra with experimental data from techniques like cryogenic IR spectroscopy allows for a confident assignment of the observed spectral features to specific molecular structures and hydrogen bonding networks. mpg.dersc.org This synergy between theory and experiment is crucial for building a complete picture of the molecule's conformational landscape and intramolecular interactions.

Table 3: Properties of this compound Investigable by DFT

Property Description Application
Optimized Geometry Calculation of the lowest-energy three-dimensional structure of the molecule, including bond lengths and angles. Provides a detailed structural model and identifies the most stable conformers. nih.gov
Conformational Energies Determination of the relative stabilities of different conformers. Helps to understand the conformational preferences of the molecule and which structures are likely to be observed experimentally. nih.gov
Vibrational Frequencies Prediction of the frequencies and intensities of infrared and Raman spectral bands. Aids in the interpretation and assignment of experimental vibrational spectra. researchgate.net
Electronic Properties Calculation of frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and dipole moment. Offers insights into the molecule's reactivity, polarity, and potential sites for intermolecular interactions. researchgate.net

| Thermochemical Data | Estimation of thermodynamic properties such as heats of formation. | Provides data on the energetic stability of the molecule. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis, Self-Assembly, and Protein Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound at an atomic level. These simulations can provide valuable insights into the conformational landscape, self-assembly behavior, and interactions with proteins, which are often challenging to explore through experimental methods alone.

Conformational Analysis:

The conformational flexibility of this compound is a critical determinant of its biological activity and material properties. The presence of the bulky benzyloxycarbonyl (Cbz) protecting group, in conjunction with the fluorinated phenyl ring, introduces specific steric and electronic constraints that dictate the molecule's preferred shapes. nih.gov MD simulations can systematically explore the vast conformational space of this molecule by calculating the potential energy associated with different arrangements of its atoms.

Key dihedral angles, such as those around the N-Cα and Cα-Cβ bonds of the phenylalanine backbone, as well as the orientation of the Cbz group relative to the amino acid, are monitored during the simulation. By analyzing the trajectory of these angles over time, researchers can construct a Ramachandran-like plot to identify the most stable, low-energy conformations. For N-protected amino acids, the conformational profile is often influenced by a balance of steric hindrance and non-covalent interactions, including hydrogen bonds and π-π stacking. bonvinlab.org The Cbz group, with its phenyl ring, can engage in intramolecular π-π interactions with the fluorophenyl ring of the phenylalanine side chain, further stabilizing certain folded conformations.

Self-Assembly:

The self-assembly of amino acid derivatives into ordered nanostructures is a phenomenon of great interest for the development of novel biomaterials. rsc.org MD simulations can elucidate the driving forces behind the self-assembly of this compound. These simulations can model the behavior of multiple molecules in a solution, capturing the intricate interplay of intermolecular forces that lead to the formation of larger aggregates.

The process of self-assembly for such molecules is typically driven by a combination of hydrogen bonding between the carbamate (B1207046) and carboxylic acid moieties, hydrophobic interactions, and π-π stacking between the aromatic rings of the Cbz and fluorophenyl groups. nih.govnih.gov The fluorine atom at the 4-position of the phenyl ring can introduce additional electrostatic interactions and potentially halogen bonding, which can influence the packing and morphology of the resulting self-assembled structures. nih.gov Simulations can predict the formation of various aggregates, such as fibrils or nanotubes, and provide a detailed picture of the molecular arrangement within these structures. nih.gov

Protein Interactions:

Understanding how this compound interacts with proteins is crucial for its potential applications in drug design and chemical biology. MD simulations can model the binding of this compound to the active site or other regions of a protein, revealing the specific interactions that stabilize the complex. These simulations provide dynamic information about the stability of the bound conformation and the role of individual amino acid residues in the binding pocket.

The fluorinated phenyl ring can participate in favorable interactions within a protein's binding site, including hydrophobic interactions and specific contacts with backbone or side-chain atoms. The Cbz group can also contribute to binding through hydrogen bonding and aromatic interactions. By calculating the binding free energy, MD simulations can offer a quantitative measure of the affinity of this compound for a particular protein target.

Development and Validation of Force Field Parameters for Fluorinated Amino Acids in Simulations

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of mathematical functions and associated parameters that calculate the potential energy of a system of atoms. For novel or modified molecules like this compound, the development and validation of accurate force field parameters are essential prerequisites for reliable simulations.

The introduction of fluorine into amino acids necessitates the development of specific parameters because fluorine's high electronegativity and unique electronic properties are not well-described by standard force fields. Several research groups have focused on developing and validating force field parameters for fluorinated amino acids for use with popular force fields like AMBER (Assisted Model Building with Energy Refinement).

One notable effort involved the development of parameters for eight commonly used fluorinated aromatic amino acids, including 4-fluorophenylalanine, for the AMBER ff15ipq protein force field. nih.govtotal-synthesis.comnih.gov This work involved the derivation of 181 unique atomic charges using the implicitly polarized charge (IPolQ) scheme in the presence of explicit water molecules, along with 9 unique bond, angle, and torsion terms. nih.govtotal-synthesis.comnih.gov The IPolQ approach is designed to reproduce the mean-field electron density of the molecule in a solvent environment, leading to more accurate representations of intermolecular interactions. nih.gov

The validation of these new parameters is a critical step and is typically performed by running extensive MD simulations of peptides and proteins containing the fluorinated amino acids. nih.govnih.gov These simulations, which can span microseconds of aggregate simulation time, are used to assess whether the new parameters can maintain the expected conformational propensities of the biomolecules. nih.govnih.gov Furthermore, the results from these simulations can be compared with experimental data, such as that obtained from 19F NMR experiments, to ensure that the simulations accurately reproduce real-world observations. nih.gov The agreement between simulated and experimental relaxation rates, for instance, provides strong evidence for the robustness and accuracy of the developed force field parameters. nih.gov

The table below summarizes key aspects of the development of force field parameters for fluorinated aromatic amino acids, which are applicable to simulations of this compound.

Force Field AspectDescriptionReference
Target Force Field AMBER ff15ipq protein force field nih.govtotal-synthesis.comnih.gov
Fluorinated Amino Acids Parameterized 4-fluorophenylalanine (F4F), among others nih.govtotal-synthesis.comnih.gov
Charge Derivation Method Implicitly Polarized Charge (IPolQ) scheme in explicit SPC/Eb water nih.govtotal-synthesis.com
Number of Unique Parameters 181 unique atomic charges and 9 unique bond, angle, or torsion terms nih.govtotal-synthesis.comnih.gov
Validation Approach Extensive MD simulations of peptides and proteins containing the fluorinated amino acids nih.govnih.gov
Validation Metrics Maintenance of expected conformational propensities and agreement of simulated relaxation rates with 19F NMR data nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Site-Selective Fluorination and Protection

The synthesis of fluorinated amino acids, including 4-fluoro-N-Cbz-DL-phenylalanine, is continually evolving, with a focus on improving efficiency, selectivity, and the diversity of accessible structures. rsc.orgrsc.org Future research is directed towards two complementary strategies: the use of fluorinated building blocks and the direct fluorination of natural amino acids. rsc.orgbohrium.com

Recent breakthroughs in transition-metal catalysis and the development of novel fluoroalkylating reagents are providing powerful tools for these synthetic endeavors. rsc.orgrsc.org Methods such as nickel-catalyzed dicarbofunctionalization of alkenes and transformations of fluorinated imines allow for the construction of complex fluorinated amino acids from simpler fluorinated precursors. rsc.org

Concurrently, significant progress is being made in the direct, site-selective fluorination of amino acids and even entire peptides and proteins. rsc.org This late-stage functionalization is particularly valuable as it allows for the modification of complex biomolecules with minimal synthetic steps. rsc.org Techniques involving the selective transformation of functional groups on amino acids like serine, threonine, tyrosine, tryptophan, and cysteine are expanding the range of accessible fluorinated derivatives. rsc.org

Protecting groups are crucial in peptide synthesis to prevent unwanted side reactions. numberanalytics.com For fluorinated amino acids like this compound, the carboxybenzyl (Cbz) group serves to protect the amino functionality. Advanced strategies, such as orthogonal protection, utilize multiple protecting groups that can be removed under different conditions, allowing for the precise and sequential modification of complex molecules. numberanalytics.com Emerging trends include the development of photocleavable protecting groups, which offer a high degree of control and can be removed under mild light-induced conditions. numberanalytics.com

Expanding the Scope of Biological Applications of Fluorinated Phenylalanines

The unique properties imparted by fluorine make fluorinated phenylalanines, such as 4-fluorophenylalanine, valuable tools in a wide array of biological applications. nih.govnumberanalytics.com

Table 1: Selected Biological Applications of Fluorinated Phenylalanines

Application AreaDescriptionKey Findings
Peptide and Protein Engineering Incorporation of fluorinated phenylalanines can enhance the thermal and metabolic stability of peptides and proteins. nih.govnih.govThe 'fluoro-stabilization effect' has been observed, where the replacement of natural amino acids with fluorinated counterparts leads to improved protein stability. nih.gov The effect on stability and structure depends on the position and number of fluorine atoms. nih.gov
Enzyme Inhibition and Drug Design Fluorinated phenylalanines serve as building blocks for therapeutic agents, including enzyme inhibitors. nih.govontosight.aiPeptides containing D-4-fluorophenylalanine, such as Ulimorelin, act as selective agonists for specific receptors. nih.gov 3'-Fluorophenylalanine is a key component in a glucagon-like peptide-1 receptor (GLP1R) agonist for diabetes treatment. nih.gov
Biophysical Probes (NMR Spectroscopy) The fluorine-19 (¹⁹F) nucleus is a sensitive probe for studying protein structure, dynamics, and interactions via NMR spectroscopy. nih.govacs.orgSince fluorine is virtually absent in biological systems, ¹⁹F NMR provides background-free signals. acs.orgacs.org The chemical shift of ¹⁹F is highly sensitive to the local environment, allowing for the detection of subtle conformational changes upon ligand binding or protein folding. nih.govnih.gov
PET Imaging Phenylalanine labeled with the radioisotope fluorine-18 (B77423) (¹⁸F) is used as a tracer in Positron Emission Tomography (PET) for medical imaging, particularly in oncology. nih.govnumberanalytics.com¹⁸F-labeled fluorophenylalanine derivatives are valuable tools for imaging and monitoring various diseases. numberanalytics.com

The incorporation of fluorinated phenylalanines can modulate a peptide's or protein's properties, including its folding, lipophilicity, and interactions with other molecules. nih.govontosight.ai This allows for the fine-tuning of biological activity and the development of novel therapeutics with improved pharmacokinetic profiles. nih.govresearchgate.net For instance, fluorination can increase metabolic stability by protecting against enzymatic degradation. nih.govnumberanalytics.com

Integration with Advanced High-Throughput Screening and Design Platforms

The unique spectroscopic properties of fluorine are being leveraged to integrate fluorinated compounds like this compound into modern drug discovery pipelines, particularly in high-throughput screening (HTS) and fragment-based drug discovery (FBDD). nih.govcdnsciencepub.comnih.gov

¹⁹F NMR spectroscopy has emerged as a powerful technique for screening libraries of fluorinated fragments to identify compounds that bind to a biological target. nih.govmdpi.comrsc.org Key advantages of this ligand-observed NMR approach include:

High Sensitivity: The ¹⁹F nucleus provides a strong NMR signal, and its absence in biological systems eliminates background noise. mdpi.comucla.edu

Rich Information: Changes in the ¹⁹F NMR signal upon binding can provide information on binding affinity, ligand conformation, and the nature of the protein-ligand interaction. nih.gov

Competition Assays: Fluorinated probe molecules can be used in competition experiments to screen non-fluorinated compound libraries. mdpi.com

This approach allows for the rapid and efficient identification of initial "hits" that can then be optimized into more potent lead compounds. nih.govcdnsciencepub.com The development of specialized fluorinated fragment libraries is further enhancing the power of this technique. nih.gov

In addition to experimental screening, computational and in-silico design platforms are playing an increasingly important role. cdnsciencepub.com Molecular dynamics simulations are being used to predict how fluorination will affect the properties of amino acids and peptides, such as their hydrophobicity and conformational preferences. rsc.org This allows for the rational design of fluorinated molecules with desired characteristics before their synthesis and testing, saving time and resources.

Rational Design and Development of Next-Generation Fluorine-Containing Biomaterials

The unique properties of fluorinated amino acids are being harnessed to create novel biomaterials with tailored functionalities. mdpi.comnih.govnumberanalytics.com The introduction of fluorine into peptides can be used to control their self-assembly into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govrsc.orgmdpi.comnih.gov

The driving force behind this assembly is often the "fluorous effect," a phenomenon similar to the hydrophobic effect where fluorinated segments tend to segregate from both aqueous and hydrocarbon environments. mdpi.comnih.gov This allows for precise control over the chemical, electronic, and mechanical properties of the resulting biomaterials. nih.gov

Table 2: Properties and Applications of Fluorine-Containing Biomaterials

Biomaterial TypeKey Properties Influenced by FluorinationPotential Applications
Self-Assembling Peptides Enhanced stability, controlled morphology (e.g., spheres, fibers), tunable hydrophobicity. nih.govnumberanalytics.comDrug delivery vehicles, biosensors, molecular probes. nih.gov
Hydrogels Increased mechanical rigidity, enhanced thermal and proteolytic stability. nih.govrsc.orgrsc.orgScaffolds for tissue engineering, controlled release of therapeutics. rsc.orgmdpi.comnih.gov
Fluorinated Surfaces Unique surface properties, such as increased hydrophobicity and biocompatibility. numberanalytics.comSurface modification of medical implants and devices.

Researchers are systematically studying how the degree and position of fluorination within a peptide sequence affects its secondary structure and self-assembly behavior. rsc.orgrsc.org For example, a higher degree of fluorination in amphipathic peptides has been shown to promote the formation of fibrils and subsequently, stable hydrogels. rsc.org This rational design approach, combining experimental synthesis with molecular simulations, is paving the way for the development of next-generation biomaterials with advanced properties for applications in drug delivery, tissue engineering, and regenerative medicine. mdpi.comrsc.org

Q & A

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the Cbz group .
  • Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

How does this compound interact with amino acid transporters in cell-based assays?

Advanced Research Question
Fluorine’s steric and electronic effects reduce affinity for LAT1 (L-type amino acid transporter):

  • Competitive assays : Use 14^{14}C-labeled phenylalanine to measure uptake inhibition (IC50_{50} ~ 50 μM) .
  • Structural analogs : Compare with 4-chloro or 4-nitro derivatives to assess substituent effects .

What computational methods predict the reactivity of this compound in peptide synthesis?

Advanced Research Question

  • DFT Calculations : Model Cbz deprotection kinetics under acidic conditions (e.g., HBr/acetic acid) .
  • Molecular Dynamics : Simulate steric hindrance during solid-phase peptide synthesis (SPPS) .

How can researchers resolve discrepancies in reported bioactivity data for fluorinated phenylalanine analogs?

Advanced Research Question

  • Meta-analysis : Compare datasets across peer-reviewed studies, controlling for variables like enantiomeric purity .
  • Dose-response curves : Re-evaluate IC50_{50} values under standardized conditions (pH 7.4, 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.